A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-4-hydroxybenzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-4-hydroxybenzoic acid
Introduction
5-Amino-2-fluoro-4-hydroxybenzoic acid (AFHBA) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its multifunctional structure, incorporating a carboxylic acid, a phenolic hydroxyl group, an aniline-like amino group, and an aryl fluoride, makes it a versatile building block for the synthesis of novel compounds. The strategic placement of these functional groups—particularly the ortho-fluorine atom—can profoundly influence molecular interactions, metabolic stability, and binding affinities, making it a valuable scaffold in drug discovery.[1]
This technical guide provides an in-depth exploration of the core physicochemical properties of AFHBA. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet. It delves into the structural rationale behind the compound's expected characteristics and provides robust, field-proven protocols for their experimental determination. By grounding theoretical predictions in practical methodology, this guide serves as a self-validating framework for the comprehensive characterization of this important synthetic intermediate.
Molecular Identity and Structural Analysis
The foundation of a compound's physicochemical profile is its molecular structure. The specific arrangement of functional groups in AFHBA dictates its electronic properties, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-Amino-2-fluoro-4-hydroxybenzoic acid | N/A |
| CAS Number | 1566265-63-1 | [2][3][4] |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
The molecule's architecture features a highly substituted benzene ring. The carboxylic acid, hydroxyl, and amino groups are all capable of acting as hydrogen bond donors and acceptors, suggesting significant polarity and the potential for complex intermolecular bonding. The fluorine atom, positioned ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, which is critical for modulating the acidity of both the carboxyl and phenolic protons.
Caption: 2D structure of 5-Amino-2-fluoro-4-hydroxybenzoic acid.
Physical and Chemical Properties
A thorough understanding of properties such as melting point, solubility, and dissociation constants (pKa) is essential for purification, formulation, and predicting physiological behavior. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior and provide robust methods for determination.
| Property | Predicted Value / Experimental Data | Comments |
| Appearance | White to off-white crystalline solid. | Based on analogous substituted benzoic acids.[5] |
| Melting Point (°C) | Not available in public literature. Expected >200°C. | The presence of multiple hydrogen bonding groups (amine, hydroxyl, carboxylic acid) suggests strong crystal lattice energy, leading to a high melting point, likely with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The polar functional groups enhance solubility in polar solvents, but the rigid aromatic core limits aqueous solubility.[5][6] |
| pKa Values | See Section 2.2 for detailed discussion. | Multiple ionizable centers exist: carboxylic acid, phenolic hydroxyl, and amino group. |
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <2°C) is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20°C/min) to approximate the melting point.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~20°C below the approximate melting point, then reducing the ramp rate to 1-2°C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Dissociation Constants (pKa)
AFHBA is an amphoteric molecule with three ionizable centers. Predicting their pKa values requires analyzing the electronic effects of the substituents.
-
Carboxylic Acid (-COOH): The pKa of benzoic acid is ~4.2.[7] The ortho-fluoro and para-hydroxyl groups are electron-withdrawing, which stabilizes the carboxylate anion and lowers the pKa (increases acidity). The meta-amino group is weakly electron-donating, which would slightly destabilize the anion. The net effect is an expected pKa between 2.5 and 3.5 .
-
Phenolic Hydroxyl (-OH): The pKa of phenol is ~10. The para-amino group is strongly electron-donating, which destabilizes the phenoxide anion and increases the pKa. The ortho-fluoro and meta-carboxyl groups are electron-withdrawing, which would stabilize the anion and lower the pKa. The pKa is expected to be in the range of 9.5 to 10.5 .
-
Amino Group (-NH₂): The pKa of the conjugate acid of aniline (C₆H₅NH₃⁺) is ~4.6. The ortho-hydroxyl and para-carboxyl groups are electron-withdrawing, which reduces the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. The value is expected to be in the range of 3.0 to 4.0 .
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a ~0.01 M solution of AFHBA in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration Setup: Use a calibrated pH meter and a micro-burette. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.
-
Titration:
-
To determine the acidic pKa values (carboxyl and hydroxyl), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa (amino group), titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
-
Aromatic Protons: Due to the substitution pattern, two protons remain on the aromatic ring. They will appear as singlets or narrow doublets.
-
H-3: Expected around δ 7.0-7.5 ppm. Influenced by ortho-F and para-NH₂.
-
H-6: Expected around δ 6.5-7.0 ppm. Influenced by ortho-NH₂ and meta-OH.
-
-
Labile Protons: These signals are often broad and their chemical shift is concentration-dependent.
-
-COOH: δ 12.0-13.0 ppm (broad singlet).
-
-OH: δ 9.0-10.0 ppm (broad singlet).
-
-NH₂: δ 4.5-5.5 ppm (broad singlet).
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
-
-COOH: δ 165-170 ppm.
-
Aromatic Carbons:
-
C-F (C-2): δ 155-160 ppm (large ¹JCF coupling).
-
C-OH (C-4): δ 150-155 ppm.
-
C-NH₂ (C-5): δ 140-145 ppm.
-
C-COOH (C-1): δ 115-120 ppm.
-
C-H carbons (C-3, C-6): δ 100-115 ppm.
-
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of AFHBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, 2D experiments like COSY and HSQC can be performed for unambiguous assignment.
-
Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9]
Predicted Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500-3300 | -OH and -NH₂ | O-H and N-H Stretching |
| 3300-2500 | -COOH | O-H Stretching (broad, characteristic of carboxylic acid dimer) |
| ~1680 | -C=O | Carbonyl Stretching |
| ~1600, ~1500 | Aromatic Ring | C=C Stretching |
| ~1250 | C-F | C-F Stretching |
| ~1200 | C-O | C-O Stretching (Phenolic) |
Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected and peaks should be labeled.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Calculated Exact Mass: 171.0335 g/mol
-
Expected Molecular Ion ([M-H]⁻ in ESI-): m/z 170.0261
-
Expected Molecular Ion ([M+H]⁺ in ESI+): m/z 172.0411
-
Key Fragmentation: A primary fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion, a characteristic fragmentation of benzoic acids.
Protocol: High-Resolution MS (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.
-
Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. The difference should be less than 5 ppm.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of AFHBA and for its quantification in various matrices.[10][11]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of AFHBA in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (~0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan (likely around 254 nm or 278 nm).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Standard workflow for purity determination of AFHBA by HPLC.
Safety and Handling
Based on safety data for structurally similar aminobenzoic and fluorobenzoic acids, 5-Amino-2-fluoro-4-hydroxybenzoic acid should be handled with appropriate care.[12][13]
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid creating dust during handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
Disclaimer: This information is a summary based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods, Royal Society of Chemistry. [Link]
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Pharmaffiliates. (n.d.). 1566265-63-1 | Chemical Name : 5-Amino-2-fluoro-4-hydroxybenzoic acid. Retrieved from Pharmaffiliates website. [Link]
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PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
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PubChem. (n.d.). 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-Amino-4-hydroxy-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from HMDB website. [Link]
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PubChem. (n.d.). 4-Amino-2-fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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Williams, R. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a personal compilation document. [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from Wikipedia website. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
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Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent website. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies.... [Link]
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ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from ChemBK website. [Link]
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Jencks, W.P., & Westheimer, F.H. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
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